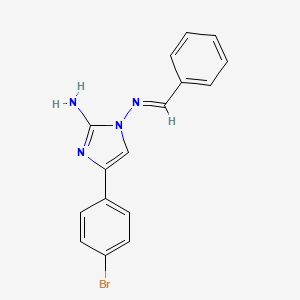

(1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine

Description

(1E)-4-(4-Bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is a Schiff base derivative of 4-(4-bromophenyl)-1H-imidazole-1,2-diamine (CAS: 15970-41-9, molecular formula: C₉H₉BrN₄) . The compound features a bromophenyl-substituted imidazole core conjugated to a benzylidene group via an imine bond (C=N).

Its synthesis likely involves condensation of 4-(4-bromophenyl)-1H-imidazole-1,2-diamine with benzaldehyde under acidic conditions, analogous to methods used for structurally related hydrazides and Schiff bases .

Properties

IUPAC Name |

1-[(E)-benzylideneamino]-4-(4-bromophenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4/c17-14-8-6-13(7-9-14)15-11-21(16(18)20-15)19-10-12-4-2-1-3-5-12/h1-11H,(H2,18,20)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSKBDBJBAYRBC-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1E)-4-(4-bromophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is an imidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

- Molecular Formula : CHBrN

- Molecular Weight : 365.22 g/mol

- CAS Number : 1144509-42-1

- Melting Point : 139-143 °C

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Binding : The compound can interact with cellular receptors, affecting signaling pathways critical for tumor growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Activity in vitro

In a study examining the cytotoxic effects of this compound on human cancer cell lines, the compound demonstrated:

- IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity.

- Mechanistic Insights : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound showed:

- Cytokine Production : A significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophage cultures.

- Animal Model Testing : In vivo tests using murine models demonstrated reduced swelling and pain in inflammation-induced conditions.

Applications in Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating various conditions, particularly cancer and inflammatory diseases. Its unique structure allows for modifications that enhance its efficacy and reduce toxicity.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Data Table

Notes

- Data Gaps : Physicochemical parameters (melting point, logP) and specific bioactivity data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

- Synthetic Insights : The target compound’s synthesis likely mirrors methods for related Schiff bases, involving acid-catalyzed condensation .

- Research Needs : Further studies are required to elucidate the compound’s pharmacokinetics, toxicity, and mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.